Product packaging for Diethyl D-(-)-tartrate(Cat. No.:CAS No. 57968-71-5)

Diethyl D-(-)-tartrate

Cat. No.: B1194093
CAS No.: 57968-71-5
M. Wt: 206.19 g/mol
InChI Key: YSAVZVORKRDODB-WDSKDSINSA-N
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Description

Historical Development of Chiral Pool Utilization in Organic Transformations

The concept of the "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure compounds provided by nature, such as amino acids, sugars, terpenes, and hydroxy acids. wikipedia.orgstudysmarter.co.uk The historical development of organic synthesis is deeply intertwined with the utilization of these natural building blocks. Early chemists recognized that starting a synthesis from a naturally occurring chiral molecule could circumvent the challenging task of separating mirror-image isomers (enantiomers) from a racemic mixture, a process that is often inefficient and costly. wikipedia.org

The scientific appreciation for molecular chirality began in the mid-19th century with the work of Louis Pasteur. nih.gov His foundational discoveries laid the groundwork for understanding that molecules could exist in non-superimposable mirror-image forms and that biological systems could differentiate between them. nih.gov As organic chemistry advanced, the structures of many natural products were elucidated, expanding the library of available chiral starting materials. nih.gov

Tartaric acid, a byproduct of winemaking, and its derivatives like diethyl tartrate, became prominent members of the chiral pool. nih.gov Their availability in both enantiomeric forms, coupled with their versatile chemical functionality, made them ideal starting points for the synthesis of complex molecules. nih.gov This strategy, known as chiral pool synthesis, allows for the direct incorporation of stereocenters into a target molecule, preserving the chirality of the initial building block throughout the reaction sequence. wikipedia.orgnih.gov This approach proved to be highly efficient for preparing enantiomerically pure compounds, significantly influencing the strategies for the total synthesis of natural products and other bioactive molecules. nih.govnih.gov

Stereochemical Purity and Enantiomeric Control: The Role of Diethyl Tartrate

The ability to control the stereochemical outcome of a reaction is a central goal of asymmetric synthesis. Diethyl tartrate has been instrumental in achieving high levels of stereochemical purity and enantiomeric control, primarily through its application as a chiral auxiliary and as a component of chiral catalysts. cymitquimica.com

A landmark achievement showcasing the power of diethyl tartrate is the Sharpless Asymmetric Epoxidation. wikipedia.org Developed by K. Barry Sharpless, who was awarded the 2001 Nobel Prize in Chemistry for this work, this reaction converts allylic alcohols into chiral epoxy alcohols with very high enantioselectivity. wikipedia.orgwayne.edu The catalyst for this transformation is formed in situ from titanium tetra(isopropoxide) and one of the enantiomers of diethyl tartrate. wikipedia.orgwikipedia.org

The choice of diethyl tartrate enantiomer dictates the facial selectivity of the epoxidation, allowing chemists to predictably synthesize the desired enantiomer of the product. jove.com

Using L-(+)-diethyl tartrate directs the oxygen atom delivery to one face of the double bond. jove.comchemtube3d.com

Using D-(−)-diethyl tartrate directs the oxygen atom to the opposite face. jove.com

This reaction consistently produces high enantiomeric excess (ee), often exceeding 95%, meaning one enantiomer is produced in a significantly greater amount than the other. jove.comuniroma1.it For example, the epoxidation of trans-2-hexen-1-ol (B124871) with L-(+)-DET yields the (2S,3S) enantiomer with 97% purity, while D-(−)-DET produces the (2R,3R) enantiomer in excess. jove.com This predictable and reliable control over stereochemistry has made the Sharpless epoxidation an invaluable tool in organic synthesis. wikipedia.org

Beyond this seminal reaction, diethyl tartrate is used to create other chiral auxiliaries and ligands. orgsyn.org For instance, it is a precursor to the TADDOL ligand scaffold, which is employed in other asymmetric transformations. wikipedia.org By covalently attaching a chiral auxiliary derived from diethyl tartrate to a substrate, chemists can influence the stereochemical course of subsequent reactions. After the desired transformation, the auxiliary can be removed, having fulfilled its role of directing the stereochemistry.

Property(+)-Diethyl L-tartrate(-)-Diethyl D-tartrate
CAS Number 87-91-213811-71-7
Chirality (2R, 3R)(2S, 3S)
Optical Rotation +-
Application in Sharpless Epoxidation Delivers oxygen from the "bottom face" (when the substrate is drawn in a specific orientation)Delivers oxygen from the "top face" (when the substrate is drawn in a specific orientation)

Overview of Diethyl Tartrate's Impact on Modern Asymmetric Catalysis and Synthesis Methodologies

The impact of diethyl tartrate on modern organic synthesis extends far beyond its role in a single reaction. The development of the Sharpless epoxidation, which relies on a catalytic amount of the titanium-diethyl tartrate complex, was a pivotal moment in the shift from stoichiometric chiral reagents to more efficient and atom-economical catalytic asymmetric methods. wayne.eduacsgcipr.org This reaction demonstrated that a small amount of a chiral catalyst could be used to generate large quantities of an enantiomerically enriched product, a principle that is now a cornerstone of modern asymmetric catalysis. wayne.edu

The synthetic utility of the 2,3-epoxyalcohols produced via the Sharpless epoxidation is immense. wikipedia.org These versatile intermediates can be converted into a wide array of other functional groups, including diols, aminoalcohols, and ethers, making them valuable building blocks for complex molecules. wikipedia.org Consequently, diethyl tartrate-mediated epoxidation has been a key step in the total synthesis of numerous natural products, including antibiotics like erythromycin, anti-inflammatory agents like leukotriene C-1, and pheromones such as (+)-disparlure. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O6 B1194093 Diethyl D-(-)-tartrate CAS No. 57968-71-5

Properties

IUPAC Name

diethyl (2S,3S)-2,3-dihydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O6/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6,9-10H,3-4H2,1-2H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAVZVORKRDODB-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(=O)OCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]([C@@H](C(=O)OCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058689, DTXSID801021118
Record name (-)-Diethyl-D-tartrate
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Record name (+/-)-Diethyl tartrate
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Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57968-71-5, 13811-71-7
Record name rel-1,4-Diethyl (2R,3R)-2,3-dihydroxybutanedioate
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Record name (-)-Diethyl tartrate
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Record name Diethyl (S-(R*,R*))-tartrate
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Record name (-)-Diethyl-D-tartrate
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Record name (+/-)-Diethyl tartrate
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Record name Diethyl [S-(R*,R*)]-tartrate
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Methodologies for the Synthesis and Derivatization of Enantiomerically Pure Diethyl Tartrate

Established Synthetic Routes for Diethyl Tartrate Isomers: Esterification of Tartaric Acid

The primary method for synthesizing diethyl tartrate involves the esterification of tartaric acid with ethanol (B145695). ontosight.ai This process typically occurs in the presence of an acid catalyst. ontosight.ai The reversible esterification of tartaric acid with ethanol proceeds in two stages, forming monoethyl tartrate and then diethyl tartrate. pan.pl The removal of water from the reaction mixture is crucial to shift the equilibrium towards the formation of the diethyl ester, ensuring a higher yield of the desired product. pan.plresearchgate.netresearchgate.net Techniques such as pervaporation have been successfully applied to achieve this dewatering, offering advantages over traditional distillation by enhancing reaction yield and reducing tartaric acid concentration to near zero. pan.plresearchgate.netresearchgate.net

Optimization of Reaction Conditions and Catalyst Systems for Diethyl Tartrate Preparation

Optimization of diethyl tartrate synthesis focuses on enhancing the yield of the reversible esterification reaction. This is primarily achieved by effectively removing water from the reaction mixture, which drives the equilibrium towards product formation. pan.plresearchgate.netresearchgate.net Various catalyst systems can be employed, including both homogeneous and heterogeneous catalysts. For instance, sulfuric acid has been used as a homogeneous catalyst (0.5% mole of catalyst per tartaric acid), while Amberlyst 15 serves as a heterogeneous alternative (0.13 g/g of catalyst per tartaric acid). pan.pl The reaction is typically conducted at temperatures around 75-80°C. pan.pl

Studies have shown that even when tartaric acid concentration approaches zero, a significant amount of monoethyl ester may remain, necessitating "deep" dewatering for complete conversion to diethyl tartrate. pan.pl Zeolite membranes, known for their hydrophilic properties, are effective in removing water from organic compounds and can even act as catalysts in esterification reactions, offering various configurations for integrated processes. researchgate.net

Preparation of Enantiopure Diethyl Tartrate (L-(+)-DET and D-(-)-DET)

Enantiopure diethyl tartrate, specifically L-(+)-DET and D-(-)-DET, are derived from the corresponding enantiomers of tartaric acid. L-(+)-Tartaric acid is the naturally occurring form and is widely available. nih.govnih.gov D-(-)-Tartaric acid is its mirror image and can be produced artificially. nih.gov

The synthesis of enantiopure diethyl tartrate involves the esterification of these specific tartaric acid enantiomers with ethanol. For example, L-(+)-Diethyl tartrate (L-(+)-DET) is prepared from L-(+)-tartaric acid, and D-(-)-Diethyl tartrate (D-(-)-DET) from D-(-)-tartaric acid. thegoodscentscompany.comfishersci.befishersci.cafishersci.ie The process often involves treating finely powdered tartaric acid with absolute ethanol, followed by saturation with dry hydrochloric acid gas under cooling. prepchem.com The reaction mixture is allowed to stand for an extended period (e.g., 24 hours), and excess acid and water are then removed, often by distillation under vacuum. prepchem.com Refractionation yields the pure ester. prepchem.com

The optical activity of these enantiomers is a key characteristic, with D-(-)-DET having an optical activity [α]23/D of -8.5° (neat) and L-(+)-DET exhibiting a specific rotation [α]20/D of +20.0 to +22.0 deg (c=1, H2O) for its dimethyl analog. sigmaaldrich.comtcichemicals.com

Functionalization and Derivatization of Diethyl Tartrate for Ligand Scaffolds and Chiral Auxiliaries

Diethyl tartrate serves as a versatile chiral building block and is extensively functionalized and derivatized to create ligand scaffolds and chiral auxiliaries. Its inherent chirality, stemming from two stereogenic carbon atoms, makes it invaluable in asymmetric synthesis. ontosight.ainih.gov

Synthesis of Modified Tartrate Derivatives and Analogues

Modified tartrate derivatives and analogues are synthesized by manipulating the hydroxyl and ester functionalities of diethyl tartrate. For instance, the protection of the diol to form benzylidene tartrate, followed by reductive cleavage and reduction of ester functions, can lead to derivatives like 2-O-benzyl-D-threitol. beilstein-journals.org Another approach involves the four-component one-pot Passerini reaction, aldol (B89426) addition, and transesterification to yield densely functionalized tartaric acid derivatives. researchgate.net

Diethyl tartrate has also been used as a precursor for chiral ketene (B1206846) precursors, which are then used in Staudinger cycloadditions to generate diastereomers of spiro-β-lactams. thieme-connect.comthieme-connect.com Furthermore, it can be transformed into other valuable chiral synthons like L-threosolactone and L-threosolactam structures. researchgate.net The synthesis of (+)-conduritol-E derivatives and other complex molecules has also been reported starting from diethyl tartrate. nih.gov

Strategies for Creating Diethyl Tartrate-Based Polyfunctional Ligands

Diethyl tartrate is a crucial component in the design and synthesis of polyfunctional ligands, particularly in asymmetric catalysis. One prominent example is its use in the Sharpless epoxidation, where diethyl tartrate and titanium isopropoxide form a chiral catalyst in situ for the enantioselective epoxidation of allylic alcohols. wikipedia.orgthieme-connect.comcatalysis.blogwiley-vch.de The specific enantiomer of diethyl tartrate used dictates the stereoselectivity of the epoxide oxygen delivery. thieme-connect.com

Another significant application is the production of the TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) ligand scaffold, which is derived from diethyl tartrate. wikipedia.orgresearchgate.net TADDOLs and their derivatives are important chiral reagents used as auxiliaries or ligands in various asymmetric reactions, including nucleophilic additions, cycloadditions, oxidations, and reductions. researchgate.net While other chiral ligand scaffolds exist, diethyl tartrate-based systems remain highly relevant due to their effectiveness and the tunability of stereoselectivity. nih.govacs.org

The versatility of diethyl tartrate also extends to its incorporation into polymeric materials. Optically active polyurethanes have been synthesized using diethyl-(2R,3R)-(+)-tartrate, demonstrating its utility in creating chiral polymers with specific optical and thermal properties. researchgate.net

Diethyl Tartrate in Enantioselective Catalysis: a Focus on Key Transformations

Sharpless Asymmetric Epoxidation of Allylic Alcohols

The Sharpless asymmetric epoxidation is a landmark reaction in organic synthesis, renowned for its ability to convert primary and secondary allylic alcohols into 2,3-epoxyalcohols with exceptional enantioselectivity. Diethyl tartrate is a crucial chiral ligand in this transformation.

Evolution of the Titanium-Diethyl Tartrate Catalyst System

The Sharpless asymmetric epoxidation was first reported by K. Barry Sharpless and Tsutomu Katsuki in 1980. alfa.co.krnih.govoup.comresearchgate.net The catalytic system typically comprises titanium tetra(isopropoxide) (Ti(O-i-Pr)₄), a chiral diethyl tartrate (DET) ligand, and an oxidizing agent, most commonly tert-butyl hydroperoxide (TBHP). alfa.co.krnih.govoup.comresearchgate.netscielo.brmsu.eduacs.orgoup.comoup.comacs.org

Initially, the exact structure of the active catalyst was uncertain, but it is now widely recognized to be a dimeric complex, [Ti(DET)(O-i-Pr)₂]₂, formed through ligand exchange reactions where isopropoxide ligands on titanium(IV) are displaced by DET. alfa.co.krmsu.eduoup.comresearchgate.netbeilstein-journals.org This dimeric, pentacoordinate titanium(IV) diethyltartrate complex is thermodynamically favored and acts as a more reactive chiral epoxidation catalyst compared to its monomeric form. msu.edulibretexts.org The presence of 3Å molecular sieves is often necessary to enhance the reactivity and maintain catalyst stability by scavenging water, which can deactivate the catalyst. scielo.bracs.orgbeilstein-journals.org

Table 1: Key Components of the Sharpless Epoxidation Catalyst System

ComponentRole
Titanium(IV) isopropoxideLewis acid catalyst
Diethyl Tartrate (DET)Chiral ligand, dictates stereochemistry
tert-Butyl Hydroperoxide (TBHP)Oxidizing agent, oxygen source
3Å Molecular SievesDehydrating agent, enhances reactivity

Substrate Scope and Enantioselectivity Control in Diethyl Tartrate-Mediated Epoxidations

The Sharpless epoxidation is highly effective for a broad range of primary and secondary allylic alcohols, converting them into chiral epoxides with high enantiomeric excesses, frequently exceeding 90%. researchgate.netscielo.brmsu.eduacs.orgmit.eduoup.com This reaction is significant because it introduces chirality into molecules with high selectivity, which is crucial for the synthesis of complex molecules where a specific enantiomer is required for biological activity. oup.comscielo.broup.com

The mechanism involves the coordination of the allylic alcohol and TBHP to the titanium-tartrate complex. The chiral DET ligand then directs the approach of the oxidant to one specific face of the olefin, leading to the formation of a single stereoselective epoxy alcohol. alfa.co.krscielo.broup.comoup.com The reaction's predictability and high enantioselectivity have made it a widely utilized conversion in fine chemical synthesis, including the total synthesis of various saccharides, terpenes, leukotrienes, pheromones, antibiotics, and other pharmaceutical products. nih.govresearchgate.netscielo.brmit.eduresearchgate.net

Influence of Diethyl Tartrate Isomers on Product Stereochemistry

A defining feature of the Sharpless epoxidation is the predictable control over the absolute stereochemistry of the epoxide product, which is directly determined by the enantiomeric form of diethyl tartrate used. The two commonly employed isomers are L-(+)-diethyl tartrate and D-(-)-diethyl tartrate. researchgate.netscielo.bracs.orgoup.comoup.comacs.org

L-(+)-Diethyl Tartrate (also known as (2R,3R)-diethyl 2,3-dihydroxybutanedioate) typically directs oxygen delivery to one specific face of the allylic alcohol. oup.comoup.com

D-(-)-Diethyl Tartrate (also known as (2S,3S)-diethyl 2,3-dihydroxybutanedioate) leads to the formation of the opposite enantiomer of the epoxy alcohol. oup.comoup.com

This stereochemical control is often summarized by a mnemonic: if the allylic alcohol is oriented in a specific way (e.g., with the hydroxylmethyl group at the lower right), then (-)-DET directs oxygen attack from the top face of the double bond, while (+)-DET directs attack from the bottom face. scielo.bracs.orgacs.orgbeilstein-journals.org This precise control over stereochemistry is a key reason for the reaction's widespread adoption in asymmetric synthesis.

Applications of Diethyl Tartrate in Other Asymmetric Transformations

Beyond the Sharpless epoxidation, diethyl tartrate and its derivatives serve as versatile chiral auxiliaries and ligands in a variety of other asymmetric transformations, demonstrating their broad utility in stereoselective synthesis.

Diethyl Tartrate as a Chiral Auxiliary in Carbonyl Additions

Diethyl tartrate plays a significant role as a chiral auxiliary in promoting enantioselective carbonyl addition reactions, leading to the formation of chiral alcohols.

Asymmetric Allylation : Chiral allylic tin reagents modified with dialkyl tartrates, including diethyl tartrate, have been developed for the asymmetric allylation of aldehydes and reactive ketones. These reagents react with carbonyl compounds to afford optically active homoallyl alcohols in high yields and enantioselectivities (e.g., 81–99% yield with 89–94% ee for aromatic aldehydes and pyruvates). scielo.br

Aldol (B89426) Reactions : Tartrate derivatives have been successfully employed in Lewis acid-promoted aldol reactions. For instance, tartrate-derived aldehydes or silylketene acetals can undergo highly stereoselective aldol condensations, yielding specific diastereomers of aldol products, which are valuable intermediates in the synthesis of complex natural products. nih.gov

Enolate Alkylation : Derivatives such as dimethyl tartrate acetonide have been shown to form stable enolates that can be stereoselectively alkylated with various electrophiles, providing a route to chiral monoalkylated tartrates with high stereoretention.

Strecker Reaction : Diethyl tartrate linked chiral macrocyclic manganese(III)-salen complexes have been utilized as efficient catalysts for the enantioselective Strecker reaction of aldimines, achieving high enantioselectivity (up to 99% ee) for a wide range of substrates. msu.edu

Chiral Boronate Esters : Chiral boronate esters derived from tartrate esters have also been effectively used for enantioselective allyl additions to prochiral aldehydes, demonstrating their utility in creating new stereogenic centers. researchgate.net

Role in Asymmetric Cycloadditions and Pericyclic Reactions

Diethyl tartrate and its derivatives are also instrumental in controlling stereochemistry in asymmetric cycloaddition and pericyclic reactions.

Diels-Alder Reactions : Tartrate-derived catalysts, particularly those based on L-tartaric acid, have been employed in asymmetric Diels-Alder reactions. For example, they have been shown to catalyze reactions between α-bromoacrolein and cyclopentadiene (B3395910) with high enantioselectivity. Chiral boron reagents generated in situ from boron tribromide and tartrate derivatives are also effective Lewis acid catalysts for promoting Diels-Alder reactions, inducing a high degree of asymmetry in the products. nih.govacs.org

1,3-Dipolar Cycloadditions : Tartrate esters act as chiral auxiliaries in asymmetric 1,3-dipolar cycloaddition reactions. A notable example is the use of (R,R)-diisopropyl tartrate (a related tartrate ester) in the asymmetric 1,3-dipolar cycloaddition of nitrile oxides to achiral allyl alcohols, leading to the formation of 2-isoxazolines with excellent enantioselectivity. alfa.co.krnih.gov Tartrate esters have been reviewed for their role as "tether control groups" in Diels-Alder reactions and in 1,3-dipolar cycloadditions. alfa.co.krnih.gov

Simmons-Smith Reaction : Diethyl tartrate has been successfully utilized as a chiral auxiliary in the asymmetric Simmons-Smith reaction, facilitating the enantioselective construction of cyclopropanes from allylic alcohols with high stereoselectivity (up to 92% ee). alfa.co.kr

Table 2: Applications of Diethyl Tartrate in Other Asymmetric Transformations

Reaction TypeRole of Diethyl Tartrate (or derivative)Example TransformationEnantioselectivity (ee)
Asymmetric AllylationChiral auxiliary in tin reagentsAldehydes/ketones to homoallyl alcoholsUp to 94% scielo.br
Aldol ReactionsChiral auxiliary/templateTartrate-derived aldehydes/silylketene acetals in aldol condensationsHigh stereoselectivity nih.gov
Enolate AlkylationChiral auxiliaryStereoselective alkylation of dimethyl tartrate acetonide enolatesHigh stereoretention
Strecker ReactionChiral linker in Mn(III)-salen complexesAldimines to α-aminonitrilesUp to 99% msu.edu
Diels-Alder ReactionsChiral ligand in Lewis acid catalystsα-Bromoacrolein + cyclopentadieneHigh enantioselectivity acs.org
1,3-Dipolar CycloadditionsChiral auxiliaryNitrile oxides + achiral allyl alcohols to 2-isoxazolinesExcellent enantioselectivity
Simmons-Smith ReactionChiral auxiliaryAllylic alcohols to cyclopropanesUp to 92% alfa.co.kr

Enantioselective Reductions and Oxidations Utilizing Diethyl Tartrate Derivatives

Diethyl tartrate (DET) derivatives are extensively employed as chiral auxiliaries and ligands in a variety of enantioselective transformations, most notably in the Sharpless epoxidation. This reaction is a cornerstone in asymmetric synthesis, converting prochiral allylic alcohols into 2,3-epoxyalcohols with remarkable enantiomeric excesses. wayne.eduwikipedia.org

The Sharpless epoxidation system typically utilizes a titanium(IV) catalyst, formed in situ from titanium tetraisopropoxide and diethyl tartrate, along with tert-butyl hydroperoxide as the oxidizing agent. wayne.eduwikipedia.orgjove.comdalalinstitute.compressbooks.pub The choice between L-(+)-diethyl tartrate and D-(-)-diethyl tartrate dictates the stereochemical outcome, allowing for the predictable formation of either enantiomer of the epoxide. Specifically, D-(-)-diethyl tartrate directs oxygen delivery from the top face of the alkene, leading to epoxides with the ring above the plane, while L-(+)-diethyl tartrate results in epoxides with the ring below the plane. jove.compressbooks.publboro.ac.uk

The reaction is highly effective across a broad range of primary and secondary allylic alcohols, consistently achieving enantiomeric excesses often exceeding 90%, and frequently above 98%. wayne.edupressbooks.publboro.ac.ukscripps.edu This high selectivity makes the Sharpless epoxidation invaluable for synthesizing chiral intermediates for various pharmaceutical products, antibiotics, and natural products, including methymycin, erythromycin, leukotriene C-1, (+)-disparlure, and beta-blockers. wayne.eduwikipedia.orgdalalinstitute.comchiralpedia.com Beyond direct epoxidation, the Sharpless procedure can also be adapted for the kinetic resolution of racemic allylic alcohols. scripps.edu

Table 1: Representative Enantiomeric Excess (ee) and Yields in Sharpless Epoxidation

Substrate (Allylic Alcohol)Diethyl Tartrate EnantiomerEnantiomeric Excess (% ee)Yield (%)
Allyl alcoholL-(+)-DET or D-(-)-DET>90% (often >98%) pressbooks.pubscripps.edu50-99% scripps.edu
Geraniol(R,R)-tartrate98% (2S,3S epoxide) pressbooks.pub-
Geraniol(S,S)-tartrate98% (2R,3R epoxide) pressbooks.pub-

Diethyl tartrate derivatives also find application in other enantioselective oxidative transformations. Titanium(IV) isopropoxide-diethyl tartrate systems, often referred to as "modified Katsuki-Sharpless reagents," are capable of asymmetrically oxidizing prochiral sulfides to sulfoxides using alkylhydroperoxides. fishersci.cabenthamdirect.com These systems have demonstrated up to 90% yield and 90% ee for specific sulfides, although enantioselectivities for highly functionalized sulfides can be more modest, reaching up to 71% ee. benthamdirect.comucc.ie Furthermore, diethyl tartrate serves as a chiral auxiliary in the enantioselective construction of cyclopropanes from allylic alcohols via an asymmetric Simmons-Smith reaction. fishersci.ca

Development of Metal-Diethyl Tartrate Complexes in Chiral Catalyst Design

The efficacy of diethyl tartrate in asymmetric catalysis stems from its ability to form well-defined chiral complexes with various transition metals, thereby creating an asymmetric environment that dictates the stereochemical outcome of reactions. The design of these metal-diethyl tartrate complexes is critical for achieving high enantioselectivity and catalytic activity.

Structural Characterization of Active Titanium-Diethyl Tartrate Catalyst Species

In the context of the Sharpless epoxidation, the active catalyst species is formed in situ through the interaction of titanium tetraisopropoxide (Ti(O-i-Pr)4) and diethyl tartrate (DET). wayne.eduwikipedia.orgdalalinstitute.comnih.govacs.org The catalytic cycle commences with the rapid ligand exchange where isopropoxide ligands on titanium are replaced by the chiral diethyl tartrate. wayne.edudalalinstitute.com

Computational studies and experimental observations indicate that the monomeric tetracoordinate titanium(IV) diethyltartrate species preferentially dimerizes. wayne.edunih.govacs.org The universally recognized active epoxidation catalyst is a tightly bound dimeric hexacoordinate structure, specifically formulated as [Ti(DET)(O-i-Pr)2]2. wayne.edunih.govacs.orgchemtube3d.comprinceton.edu This dimeric complex exhibits enhanced reactivity compared to its monomeric counterpart. wayne.edunih.govacs.org

Exploration of Other Transition Metal-Diethyl Tartrate Catalytic Systems

Beyond titanium, diethyl tartrate has been explored as a chiral ligand in complexes with other transition metals, expanding its utility in diverse enantioselective transformations:

Manganese (Mn): Chiral macrocyclic manganese(III)-salen complexes linked with diethyl tartrate have been developed for the enantioselective epoxidation of non-functionalized alkenes, such as indene (B144670) and chromenes. researchgate.net These systems have shown high yields (>97%) and impressive enantiomeric excesses (up to 92% ee for epoxidation). researchgate.net Furthermore, these Mn-salen complexes are effective in the oxidative kinetic resolution of racemic secondary alcohols, achieving up to 97% ee, and are recoverable and reusable for multiple cycles. researchgate.net They have also been successfully applied in the asymmetric Strecker reaction of aldimines, demonstrating excellent chiral induction. researchgate.net

Table 2: Performance of Diethyl Tartrate-Linked Mn(III)-Salen Complexes

Reaction TypeSubstrate ClassEnantiomeric Excess (% ee)Yield (%)Reusability
Enantioselective EpoxidationNon-functionalized alkenesUp to 92% researchgate.net>97% researchgate.netRecoverable, reusable up to 4 times researchgate.net
Oxidative Kinetic ResolutionRacemic secondary alcoholsUp to 97% researchgate.net-Recoverable, reusable up to 4 times researchgate.net
Asymmetric Strecker Reaction of AldiminesAromatic and aliphatic iminesExcellent chiral induction researchgate.net-Recoverable, recyclable 5 times researchgate.net

Niobium (Nb): Niobium(V) chloride (NbCl5) in combination with diethyl tartrate ligands has been investigated for chiral induction in Diels-Alder reactions. While the enantioselectivity was modest, it was observed, with diethyl tartrate yielding 22% ee for the methacrolein (B123484) adduct. dcu.ie The use of diisopropyl tartrate, a related tartrate ester, improved the enantiomeric excess to 38% for methacrolein and 20% for crotonaldehyde (B89634). dcu.ie

Tantalum (Ta): Tantalum catalysts grafted on MCM-41 and modified with diethyl tartrate (DET) or diisopropyl tartrate (DIPT) have been explored for the enantioselective epoxidation of styrene. academie-sciences.fr Ta-tartrate complexes demonstrated moderate enantioselectivity, achieving 61% ee with DET and 75% ee with DIPT, though generally lower than the corresponding titanium systems. academie-sciences.fr In Diels-Alder reactions with tantalum as the Lewis acid center, diethyl tartrate yielded 60% ee for crotonaldehyde and 15% for methacrolein, but generally showed lower inductive capability compared to niobium complexes. dcu.ie

Rhodium (Rh): The chiral phosphine (B1218219) ligand DIOP, which can be synthesized from (-)-diethyl tartrate, has been used in conjunction with rhodium complexes (e.g., [Rh(coe)2Cl]2) to form active catalysts in situ for the asymmetric hydrogenation of alkenes, achieving over 50% enantioselectivity. diva-portal.org

These examples highlight the versatility of diethyl tartrate as a chiral ligand, extending its influence beyond the well-established titanium-catalyzed oxidations to encompass a broader spectrum of enantioselective transformations with various transition metals.

Mechanistic Elucidation and Computational Investigations of Diethyl Tartrate Mediated Reactions

Detailed Mechanistic Pathways in Sharpless Epoxidation: Transition State Analysis and Oxygen Atom Transfer

The Sharpless epoxidation utilizes a titanium(IV) catalyst, typically formed from titanium tetraisopropoxide (Ti(O-i-Pr)₄), diethyl tartrate (DET), and an oxidizing agent like tert-butyl hydroperoxide (TBHP) wayne.edunih.govnumberanalytics.com. Diethyl tartrate acts as a chiral ligand, imparting enantioselectivity to the reaction jove.comslideshare.net.

The catalytically active species is a dimeric titanium-tartrate complex, often represented as [Ti(DET)(O-i-Pr)₂]₂ wayne.edunih.govchinesechemsoc.org. This dimeric form is thermodynamically favored over the monomeric tetracoordinate titanium(IV) diethyltartrate and is considered a more reactive chiral epoxidation catalyst wayne.edunih.govacs.org. The dimeric structure features a bridged arrangement of the tartrate bidentate ligand, with a cyclic four-membered Ti-O-Ti-O array that is essentially planar wayne.edu.

The mechanism of oxygen atom transfer involves the peroxide oxygen bound to titanium being transferred to the C=C double bond of the allylic alcohol mdpi.com. Computational studies have explored the transition states (TSs) for this oxygen transfer step. For instance, a transition structure for titanium(IV) tert-butyl hydroperoxide-catalyzed epoxidation has been described, detailing the molecular motion required for oxygen atom transfer wayne.edunih.gov. The epoxidation transition state often exhibits a spiro orientation, where the planes of the alkene's π-bond and the Ti-O-O peroxide system are perpendicular to each other wayne.eduresearchgate.net.

The precise orientation of the allylic alcohol within the catalyst complex is crucial for determining the stereochemical outcome. The (R,R)-diethyl tartrate ligand, for example, typically leads to the formation of the (S)-chiral epoxide, while (S,S)-diethyl tartrate results in the (R)-epoxide, or more generally, (R,R)-diethyl tartrate delivers oxygen from the Re face and (S,S)-diethyl tartrate from the Si face jove.comchinesechemsoc.orgrzepa.net. The geometric properties of the hexacoordinated titanium center in the dimeric complex, including steric crowding, play a significant role in restricting the available space for the transition state, thereby enhancing enantioselectivity ic.ac.uk.

Computational Chemistry Approaches: DFT, ab initio, and Molecular Dynamics Simulations

Computational chemistry, including Density Functional Theory (DFT), ab initio methods, and Molecular Dynamics (MD) simulations, has been instrumental in elucidating the intricate details of diethyl tartrate-mediated reactions, particularly the Sharpless epoxidation wayne.edunih.govmdpi.com. These methods allow for the modeling of structures, energetics, and reaction pathways at an atomic level.

DFT calculations, often employing functionals like M06-2X, have been extensively used to model the structures and energetics of the Sharpless epoxidation reaction wayne.edunih.govacs.org. These studies provide insights into the stability of various intermediates and transition states. For example, DFT calculations have shown the thermodynamic favorability of the dimeric catalyst over its monomeric form wayne.edunih.govacs.org.

The Unified Reaction Valley Approach (URVA) and Local Mode Analysis (LMA), complemented by Quantum Theory of Atoms in Molecules (QTAIM) analysis of electron density, have been applied at the DFT level to investigate the catalytic effects of the dimeric titanium(IV)-tartrate-diester catalyst mdpi.com. These advanced computational techniques allow for the identification of key chemical events along the reaction pathway, such as peroxide O-O bond cleavage occurring before the transition state and epoxide C-O bond formation after it mdpi.comresearchgate.net.

Prediction and Validation of Stereochemical Outcomes

Computational methods are vital for predicting and validating the stereochemical outcomes of the Sharpless epoxidation. By modeling the transition states for the formation of different enantiomers, researchers can calculate their relative energies and thus predict the favored product chinesechemsoc.orgrzepa.net.

For instance, computational results for Sharpless epoxidation with (R,R)-diethyl tartrate ligand have indicated that the R-configuration product is more stable than the S-configuration product, which aligns with experimental observations chinesechemsoc.org. However, early mononuclear models sometimes failed to accurately predict the experimentally observed high enantiomeric excess, suggesting the importance of considering the dimeric nature of the catalyst rzepa.netic.ac.uk. The "mnemonic" rule, which simplifies the prediction of product chirality based on the tartrate enantiomer (L-(+)-diethyl tartrate leading to epoxide below the plane, D-(−)-diethyl tartrate to epoxide above the plane), has been supported by computational studies jove.comchinesechemsoc.orgwikipedia.orgpearson.com.

Energetic Profiles and Reaction Coordinate Analysis

Computational studies provide detailed energetic profiles and reaction coordinate analyses, revealing the activation energies and the sequence of bond-making and bond-breaking events. The activation energies for the rapid ligand exchange reactions, necessary to form the active "loaded" catalyst and to complete the catalytic cycle, have been found to be significantly lower than the epoxidation barriers themselves wayne.edunih.govacs.org.

The energy decomposition into reaction phase contributions has shown that a major effect of the titanium-diethyl tartrate catalyst is the weakening of the O-O bond in the hydroperoxide, which is crucial for the oxygen transfer step mdpi.comresearchgate.net. This weakening occurs upon coordination of the peroxide at the metal center wayne.edumdpi.com. The significance of the O-C-C=C dihedral angle of the allylic alcohol has also been examined, influencing the activation energies and the enantioselectivity of the epoxidation reaction wayne.edunih.govnih.gov.

Understanding Ligand Exchange Processes and Catalyst Activation

Diethyl tartrate's role extends beyond merely providing chirality; it is intimately involved in the formation and activation of the titanium catalyst. The Sharpless catalyst is formed through the ligand exchange of titanium(IV) isopropoxide (Ti(O-i-Pr)₄) with diethyl tartrate (DET), producing the chiral reagent [Ti(DET)(O-i-Pr)₂] acs.orgwayne.edu. This initial exchange is crucial for establishing the chiral environment around the titanium center.

Further ligand exchange processes are essential for the catalytic cycle. The active epoxidation catalyst is generated through rapid ligand exchange with alkyl hydroperoxides, such as tert-butyl hydroperoxide, involving the Ti(O-i-Pr)₄ precursor wayne.edunih.gov. These ligand exchange reactions are characterized by low activation energies, ensuring efficient catalyst turnover wayne.edunih.govacs.org.

The dimeric structure of the titanium-diethyl tartrate catalyst is key to its activity and enantioselectivity wayne.edunih.govchinesechemsoc.orgic.ac.uk. The dimerization of the monomeric titanium(IV)-(R,R)-diethyl tartrate-diisopropoxide is thermodynamically favored and leads to a more reactive pentacoordinate catalyst wayne.edunih.govacs.org. The specific arrangement of the tartrate ligand within this dimeric complex creates a sterically constrained environment that guides the approach of the allylic alcohol and the oxidant, ultimately dictating the high enantioselectivity observed in the Sharpless epoxidation ic.ac.uk.

Stereochemical Principles and Rational Ligand Design Based on Diethyl Tartrate Scaffolds

Chirality Transfer Mechanisms: How Diethyl Tartrate Controls Product Stereochemistry

The ability of diethyl tartrate to control product stereochemistry is most famously exemplified in the Sharpless asymmetric epoxidation. This reaction converts prochiral allylic alcohols into enantiomerically enriched epoxy alcohols with high selectivity numberanalytics.comwayne.edu. The mechanism involves the formation of a chiral titanium-tartrate complex, which is the active catalytic species numberanalytics.comname-reaction.comdalalinstitute.com.

In the Sharpless epoxidation, titanium tetra(isopropoxide) (Ti(O-i-Pr)) reacts with a chiral diethyl tartrate (either L-(+)-diethyl tartrate or D-(-)-diethyl tartrate) and tert-butyl hydroperoxide (TBHP) to form the catalytic complex in situ numberanalytics.comname-reaction.comdalalinstitute.comslideshare.net. This titanium complex is believed to exist as a dimer, though it is often simplified as a monomer for mechanistic understanding wayne.eduname-reaction.comdalalinstitute.com. The diethyl tartrate ligand displaces isopropoxide ligands on the titanium center, followed by further displacement by TBHP and the allylic alcohol substrate name-reaction.comdalalinstitute.com.

The crucial aspect of chirality transfer lies in how the chiral DET ligand dictates the face of attack for the olefin oxidation by TBHP name-reaction.comdalalinstitute.com. The specific enantiomer of diethyl tartrate used determines the stereochemical outcome of the epoxide product. For instance, D-(-)-diethyl tartrate typically leads to an upward-facing epoxide, while L-(+)-diethyl tartrate results in the opposite stereochemistry youtube.comox.ac.uklboro.ac.uk. This precise control is attributed to the rigid and well-defined chiral environment created by the tartrate ligand around the titanium metal center, which guides the approach of the allylic alcohol and the oxidant. The mechanism involves a 1,3-rearrangement of the alkoxide ligand to the Ti center in concert with oxygen atom transfer to the C=C bond of the substrate wayne.edu.

A summary of the stereochemical control in Sharpless epoxidation is presented in the table below:

Diethyl Tartrate EnantiomerEffect on Epoxide StereochemistryKey Role in Catalyst
L-(+)-Diethyl TartrateDictates one enantiomerChiral ligand
D-(-)-Diethyl TartrateDictates the opposite enantiomerChiral ligand

Strategies for Modifying the Diethyl Tartrate Backbone to Enhance Catalytic Performance

Modifying the diethyl tartrate backbone is a key strategy in rational ligand design to enhance catalytic performance, including activity, selectivity, and enantioselectivity. The tartrate scaffold provides a versatile platform for introducing various functional groups, thereby tuning the electronic and steric properties of the resulting chiral ligands unl.edu.

One common modification involves changing the ester groups of diethyl tartrate. For example, diisopropyl tartrate (DIPT) is another widely used tartrate ester in asymmetric catalysis, often showing different performance characteristics compared to DET academie-sciences.frresearchgate.net. The bulkiness of the isopropyl groups in DIPT can influence the steric environment around the metal center, potentially leading to improved enantioselectivity or reactivity for specific substrates academie-sciences.fr.

Beyond simple ester variations, more complex modifications of the tartrate backbone have been explored:

TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) : These are highly effective chiral ligands derived from tartrate esters wikipedia.org. TADDOLs are known for their C2-symmetric structure and have been successfully employed as chiral auxiliaries and ligands in various asymmetric reactions, including Diels-Alder reactions and additions to aldehydes rsc.orgmit.edu.

Tartrimides and Diacyl Tartrimides : These heterocyclic diols derived from tartaric acid are important chiral synthons researchgate.net. Their rigid heterocyclic ring and two stereogenic carbon atoms make them excellent starting materials for asymmetric synthesis, often converted to enantiomeric vicinal dihydroxy-, diamino-, or difluoropyrrolidines, which can serve as chiral ligands researchgate.net.

Polyamides of Tartaric Acid : Polymers bearing onium salts, synthesized by polycondensation of diethyl-L-tartrate or chloromethylated diethyl-L-tartrate with ethylenediamine, have shown antimicrobial activity, demonstrating the potential for broader applications of tartrate derivatives beyond traditional catalysis researchgate.net.

The concept of "ligand acceleration" is also relevant to enhancing catalytic performance. In metal complex catalysis, the coordination of a chiral ligand to the metal can significantly improve the solubility of the metal ion in organic solvents and extend the lifetime of the metal complex catalysts by inhibiting undesirable degradation pathways chinesechemsoc.org. For instance, in chiral titanium-catalyzed asymmetric epoxidation, the major dimeric species, TiL, where L is the tartrate ligand, exhibits the highest activity and enantioselectivity due to ligand acceleration chinesechemsoc.org. This highlights that the design of new ligands should not only focus on creating an appropriate chiral pocket but also on imparting suitable electronic characteristics at the metal center for efficient catalysis unl.edu.

Development of Immobilized and Recoverable Diethyl Tartrate-Derived Catalysts

The development of immobilized and recoverable diethyl tartrate-derived catalysts addresses the practical challenges associated with homogeneous catalysis, such as catalyst separation, recovery, and reuse, which are crucial for industrial applications researchgate.netresearchgate.net. Immobilization aims to combine the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous catalysts, including easy separation by filtration and reusability academie-sciences.frresearchgate.net.

Various strategies have been explored for immobilizing chiral catalysts based on diethyl tartrate:

Grafting on Inorganic Supports : Titanium-tartrate complexes have been grafted onto mesoporous silica (B1680970) materials like MCM-41 academie-sciences.frbohrium.com. This approach involves modifying the surface of the support with titanium precursors, followed by the addition of diethyl tartrate or diisopropyl tartrate academie-sciences.frbohrium.com. While these heterogeneous catalysts can be more active and selective than their homogeneous counterparts for certain reactions (e.g., epoxidation of styrene), challenges remain in maintaining high enantioselectivity and preventing deactivation upon reuse academie-sciences.frbohrium.com. The difficulty in reproducing results with heterogeneous catalysts may be linked to the dimeric nature of the homogeneous catalyst bohrium.com.

Polymer-Supported Catalysts : Tartrate monomers covalently attached to cross-linked polystyrene resins were an early attempt to anchor Sharpless catalysts researchgate.net. While initial results showed lower enantiomeric excesses compared to homogeneous reactions, advancements have been made. Soluble linear polymers have also been investigated as supports, offering advantages in limiting diffusional problems seen in cross-linked systems, though their recovery can be less straightforward rsc.org. The design and selection of the polymeric support's physicochemical properties are critical, as they can enhance the catalyst's activity, stability, and enantioselectivity rsc.org.

Macrocyclic Complexes : Diethyl tartrate has been used as a linker in chiral macrocyclic manganese(III)-salen complexes researchgate.net. These complexes have demonstrated efficiency in the enantioselective epoxidation of non-functionalized alkenes and oxidative kinetic resolution of racemic alcohols researchgate.net. Importantly, these macrocyclic catalysts can be recovered and reused multiple times (e.g., up to four or five times) with retention of their performance, even at gram scale researchgate.net.

Surface Modification of Metal Oxides : Simple methods involve surface modification of heterogeneous catalysts, such as metal oxides, with optically pure natural compounds like diethyl tartrate rsc.org. This approach has shown promise in asymmetric hydrogenation, though the substrate scope can be narrow rsc.org.

Despite progress, challenges persist in achieving robust and highly efficient immobilized tartrate-derived catalysts. Issues such as leaching of the active metal center, reduced activity, and loss of enantioselectivity upon recycling are common hurdles academie-sciences.frresearchgate.netbohrium.com. However, ongoing research continues to explore new immobilization techniques and support materials to overcome these limitations, aiming for more sustainable and industrially viable catalytic processes rsc.orgacs.org.

Advanced Analytical Methodologies for Investigating Diethyl Tartrate Mediated Processes in Research

Chiral Chromatographic Techniques (HPLC, GC) for Enantiomeric Excess Determination in Reaction Products

Chiral chromatography, specifically High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable tools for determining the enantiomeric excess (ee) of products derived from diethyl tartrate-mediated reactions. These techniques enable the separation of enantiomers based on their differential interactions with a chiral stationary phase, providing quantitative data on the stereochemical purity of a sample.

In asymmetric synthesis, it is crucial to determine the enantiomeric excess of reaction products directly from the crude mixture to prevent any distortion of the ee value that might occur during subsequent purification steps. gcms.cz Chiral GC, often utilizing columns like Chiralsil-DEX CB, is widely employed for this purpose. gcms.czwiley-vch.dewisc.edu For instance, the enantiomeric selectivity of epoxidation reactions, such as the Sharpless asymmetric epoxidation where diethyl tartrate serves as a chiral ligand, can be precisely determined by chiral GC analysis of the resulting epoxides. wisc.edu Specific temperature programs and retention times are established to resolve and quantify the major and minor enantiomers. wiley-vch.de

Similarly, chiral HPLC columns, such as Chiralcel OJ, are utilized with optimized solvent systems and flow rates to achieve effective separation and quantification of enantiomers. wiley-vch.de Beyond direct separation, advanced methods like high-throughput fluorometric titrations have been developed for ee analysis of chiral diols, including diethyl tartrate. This method leverages the formation of diastereomeric complexes that exhibit distinct fluorescence amplification. For example, in a study involving (+)-diethyl-L-tartrate and (-)-diethyl-D-tartrate, association constants (Ka) of 7.7 × 106 M-1 and 5.2 × 106 M-1, respectively, were observed, with the L-enantiomer showing approximately 20-fold stronger fluorescence amplification. bath.ac.uk Furthermore, chiral HPLC coupled with circular dichroism (HPLC-CD) detectors can quantify ee by utilizing the anisotropy factor, offering a powerful approach for stereochemical analysis. researchgate.net

Table 1: Examples of Chiral Chromatographic Applications for Enantiomeric Excess Determination

TechniqueColumn Type/ConditionsApplicationKey Finding/ObservationReference
Chiral GCChiralsil-DEX CBEpoxides from asymmetric epoxidationSeparation of major/minor enantiomers wiley-vch.dewisc.edu
Chiral HPLCChiralcel OJ, hexane:isopropanol (97:3), 0.7 mL/minVarious chiral compoundsResolution of enantiomers with distinct retention times wiley-vch.de
Fluorometric TitrationL-tryptophanol reporter1,2- and 1,3-Diols (e.g., diethyl tartrate)Differential fluorescence amplification for enantiomers (e.g., (+)-diethyl-L-tartrate showed ~20x stronger signal) bath.ac.uk

Spectroscopic Approaches for Stereochemical Assignment and Mechanistic Probes (e.g., CD, VCD for products, in situ NMR/IR for intermediates)

Spectroscopic techniques play a pivotal role in assigning stereochemistry and probing reaction mechanisms in processes involving diethyl tartrate. These methods provide detailed insights into molecular structure, conformation, and transient species.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD/CD) are particularly valuable for stereochemical analysis. VCD, in conjunction with vibrational absorption (VA) and optical rotatory dispersion (ORD) spectroscopy, has been extensively used to investigate the structures and conformations of dialkyl tartrates, including diethyl tartrate, in various solvents such as CCl4, dimethyl sulfoxide (B87167) (DMSO), and H2O/D2O. acs.orgresearchgate.net The observed spectra are highly dependent on the solvent, indicating the influence of solvent-solute interactions and conformational changes. acs.orgresearchgate.net Density Functional Theory (DFT) calculations are frequently employed to interpret experimental VCD data, revealing that a trans-COOR conformer, stabilized by intramolecular hydrogen bonding, is dominant for dialkyl tartrates in non-polar solvents like CCl4. acs.orgresearchgate.net In polar solvents like DMSO, intermolecular hydrogen bonding with solvent molecules becomes a more favored interaction. acs.org Notably, VCD signals associated with C*-O stretching vibrations are consistent across different dialkyl tartrates, providing a reliable basis for configurational correlation. researchgate.net Beyond intrinsic chirality, CD spectroscopy can also detect induced circular dichroism (ICD) when achiral molecules are dissolved in chiral solvents like diethyl-L-tartrate, demonstrating solvent chirality transfer. unibs.itmdpi.com

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy are indispensable for detailed structural elucidation and real-time mechanistic studies. NMR spectroscopy is routinely used for the stereochemical assignment of complex molecules synthesized using diethyl tartrate as a chiral building block. For instance, in the synthesis of peptide antibiotic building blocks, Fmoc-(2R,3R)-hydroxyasparagine-OH and Fmoc-(2R,3S)-hydroxyasparagine-OH, derived from (R,R)- and (S,S)-diethyl tartrate, were thoroughly characterized using 1H NMR spectroscopy. researchgate.net In the context of asymmetric epoxidation, high-field NMR analysis, often involving Mosher's esters, is crucial for determining the enantiomeric purity and absolute stereochemistry of the epoxy alcohol products. vanderbilt.edu

In situ IR spectroscopy offers a powerful approach for monitoring reaction kinetics and identifying transient intermediates in real-time. For example, the deoxydehydration (DODH) of (+)-diethyl tartrate to diethyl fumarate, catalyzed by carbon-supported perrhenate (B82622) (ReOx-C), was monitored using in situ ATR-IR spectroscopy. nsf.govresearchgate.net This technique allowed for the quantitative tracking of reactant consumption and product formation by observing specific IR bands, confirming the high selectivity of the reaction and providing insights into the reaction mechanism, including the presence of an induction period indicative of catalyst activation. nsf.govresearchgate.net Complementary NMR and GC analyses further corroborated the product selectivity. nsf.gov

X-ray Crystallography for Catalyst-Substrate Complex Characterization (if applicable to research studies)

X-ray crystallography provides definitive structural information, including the absolute stereochemistry and precise molecular geometries of catalysts, substrates, and their complexes. While direct crystal structures of diethyl tartrate catalyst-substrate complexes are not broadly reported, diethyl tartrate (or its derivatives) is frequently incorporated as a chiral ligand or building block within catalytic systems, and X-ray crystallography is then applied to characterize these resulting structures or reaction products.

For instance, the conformation of dimethyl (R,R)-tartrate, a closely related dialkyl tartrate, has been analyzed by single crystal X-ray diffraction, revealing an extended T conformation stabilized by intramolecular hydrogen bonds. researchgate.net In synthetic organic chemistry, X-ray crystallography has been instrumental in confirming the absolute stereochemistry of complex molecules whose chiral building blocks were derived from diethyl tartrate. An example is the peptide antibiotic epi-Novo29, whose building blocks were synthesized from (R,R)- and (S,S)-diethyl tartrate, and whose amphiphilic conformation was elucidated through X-ray crystallography. researchgate.net

Furthermore, in the synthesis of host materials like (+)-TETROL (1,1,4,4-Tetraphenylbutane-1,2,3,4-tetraol), which is readily synthesized from diethyl tartrate, single crystal X-ray diffraction has been employed to understand the molecular packing and the reasons behind its observed selectivity for various guest molecules, particularly amines. researchgate.net In the broader context of chiral Lewis acid catalysts, where tartaric acid derivatives serve as chiral ligands, X-ray diffraction studies have been used to determine the dimeric structures of catalysts and the absolute configurations of reaction adducts, providing crucial insights into the mechanism of chiral induction. scielo.br These crystallographic data are often complemented by computational studies, such as DFT calculations, to gain a comprehensive understanding of molecular structures and their preferred conformations in different environments. researchgate.netumich.edu

Kinetic Studies and Reaction Rate Analysis of Diethyl Tartrate-Catalyzed Processes

Kinetic studies are fundamental for understanding the intrinsic rates, reaction orders, and mechanistic pathways of processes involving diethyl tartrate, whether as a reactant, product, or chiral component of a catalyst system.

In the Sharpless kinetic resolution of secondary allylic alcohols, diethyl tartrate, along with other tartrate esters (e.g., dimethyl, diisopropyl, dicyclohexyl, and dicyclododecyl tartrates), acts as a crucial chiral ligand in titanium-catalyzed epoxidation. unipd.it Kinetic studies have shown that the selectivity of these resolutions is influenced by the steric properties of the tartrate ester, with larger ester derivatives generally leading to improved selectivities. Diethyl tartrate, for example, exhibits better selectivity than dimethyl tartrate but is surpassed by diisopropyl tartrate. unipd.it These studies also revealed the sensitivity of catalyst turnover to trace amounts of water, highlighting the importance of using molecular sieves to maintain catalytic activity. unipd.it

The deoxydehydration (DODH) of (+)-diethyl tartrate to diethyl fumarate, catalyzed by carbon-supported perrhenate (ReOx-C), provides another example of detailed kinetic analysis. In situ ATR-IR spectroscopy allowed for the real-time monitoring of reactant and product concentrations, demonstrating an excellent correlation between the conversion rate of diethyl tartrate and the formation of diethyl fumarate. nsf.govresearchgate.net This kinetic analysis also revealed an induction period at the beginning of the reaction, indicating that the catalyst undergoes a transformation to a reduced active state before optimal activity is achieved. nsf.gov

Kinetic studies are also vital for optimizing the esterification of tartaric acid with ethanol (B145695) to produce diethyl tartrate . This is a reversible reaction, and research efforts focus on enhancing the yield by shifting the thermodynamic equilibrium. scite.aipan.plresearchgate.net This is typically achieved by selectively removing water, a byproduct of the reaction, often through techniques like pervaporation. scite.aipan.plresearchgate.net The reaction rate itself can be accelerated by the addition of strong acid catalysts or solid ion-exchange resins. pan.plresearchgate.net For this reaction, equilibrium constants at 80°C have been reported as K1 = 8.06 for the first esterification step and K2 = 1.31 for the second step. pan.pl

In the enantioselective Strecker reaction catalyzed by a diethyl tartrate-linked chiral macrocyclic manganese(III)-salen complex, kinetic investigations have elucidated the reaction's dependence on various components. Studies revealed a first-order dependence on the concentrations of the catalyst, substrate (N-benzyl benzylimine), and the cyanide source (TMSCN). researchgate.net This catalyst system demonstrated high enantiomeric excess (up to 99%) and excellent recyclability, underscoring the importance of kinetic understanding for developing efficient catalytic processes. researchgate.net

Emerging Research Frontiers and Future Perspectives in Diethyl Tartrate Chemistry

Sustainable and Green Chemistry Applications of Diethyl Tartrate

In response to the growing demand for environmentally benign chemical processes, diethyl tartrate is being increasingly investigated for its role in sustainable and green chemistry. Derived from renewable tartaric acid, it serves as an exemplary chiral molecule that can be incorporated into biodegradable materials and greener solvent systems. Its inherent biodegradability and low toxicity make it an attractive alternative to conventional petrochemical-based compounds.

One of the most significant green applications of diethyl tartrate is as a bio-based plasticizer for polymers. Research has demonstrated its effectiveness in improving the ductile properties of poly(lactide) (PLA), a common but brittle biodegradable polymer. The addition of diethyl tartrate can dramatically increase the elongation at break of PLA, transforming it into a more flexible and versatile material. This enhances PLA's range of applications without compromising its biodegradability. Studies have shown that blends of PLA and diethyl tartrate are fully biodegradable, with the tartrate ester even enhancing the rate of disintegration.

PolymerPlasticizerWeight % of PlasticizerEffect on Elongation at BreakBiodegradability
Poly(lactide) (PLA)Diethyl l-tartrate (DET)20 wt.%Increase up to 567%Fully biodegradable; enhanced disintegration rate
Poly(lactide) (PLA)Diethyl l-tartrate (DET)50 wt.%Drastic decrease in glass transition temperature to 23°CFully biodegradable

This table summarizes the effects of diethyl tartrate as a plasticizer on polylactide, based on research findings.

Furthermore, derivatives of tartaric acid, including its esters, are being used to synthesize novel biodegradable polyesters. By incorporating tartrate-derived monomers into polymer backbones, researchers can enhance hydrolytic degradation without significantly compromising the material's thermal stability, addressing a key challenge in the development of engineering-grade biodegradable plastics.

A central goal of green chemistry is to minimize or eliminate the use of hazardous organic solvents. Diethyl tartrate chemistry is advancing in this direction through the exploration of solvent-free and aqueous-phase catalytic systems. While the synthesis of diethyl tartrate itself often involves removing water to drive the esterification reaction forward, its application in catalysis is moving towards greener media.

Biocatalytic processes, which frequently use aqueous media, represent a significant step forward. Utilizing enzymes for reactions involving tartrate derivatives in water not only eliminates the need for volatile organic compounds (VOCs) but also aligns with more sustainable manufacturing practices. The development of biocatalysis in aqueous environments for producing key pharmaceutical intermediates is a testament to this trend, offering advantages such as milder reaction conditions and improved cost-effectiveness. The challenge of limited solubility of some reagents and products in water is actively being addressed through process analytical technology (PAT) and reaction engineering.

Solvent-free approaches are also being considered. For instance, the use of diethyl tartrate as a component in deep eutectic solvents (DESs) for applications like recycling lithium-ion battery cathode materials highlights its potential in non-traditional, greener solvent systems. These applications demonstrate a move away from conventional solvent dependency and towards more innovative and sustainable chemical environments.

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, providing high selectivity and milder reaction conditions. Enzymes such as tartrate dehydrogenase, which catalyzes reactions at the tartrate molecule's active site, are central to this approach. Structural and mechanistic studies of these enzymes provide a foundation for their application in synthetic chemistry and for future protein engineering efforts.

Enzyme engineering aims to improve the properties of natural biocatalysts for industrial applications. This can involve enhancing enzyme activity, altering substrate specificity, or improving stability. For tartrate-related enzymes, engineering could lead to novel biocatalysts capable of producing specific diethyl tartrate derivatives with high enantiomeric purity. Methods range from rational design, where specific amino acids in the active site are targeted for modification, to directed evolution, which mimics natural selection in the laboratory to evolve enzymes with desired traits.

The high conservation between enzymes like Class-I fumarate hydratase and L-tartrate dehydratase, which act on structurally similar substrates but with opposite stereospecificity, presents a fascinating case for enzyme engineering. Understanding the subtle structural differences that dictate this "mirror image" specificity could allow researchers to engineer novel enzymes with tailored selectivities for various tartrate derivatives, expanding their utility in the synthesis of complex chiral molecules.

Integration of Diethyl Tartrate Chemistry in Flow Reactors and Continuous Synthesis

Continuous flow chemistry is emerging as a superior alternative to traditional batch processing for the synthesis of fine chemicals and pharmaceuticals. This technology offers enhanced safety, better heat and mass transfer, improved process control, and greater potential for automation and scalability. The integration of diethyl tartrate chemistry into flow reactors represents a significant future direction, promising more efficient and sustainable production of tartrate-derived compounds and their downstream products.

While specific examples of diethyl tartrate synthesis in flow systems are still emerging, the advantages of this technology are well-established for analogous chemical transformations. For instance, key reactions in the synthesis of complex natural products and pharmaceuticals have been successfully translated from batch to continuous flow, resulting in higher yields and reduced reaction times. The Sharpless asymmetric epoxidation, a cornerstone reaction that utilizes a catalyst derived from diethyl tartrate, is an ideal candidate for adaptation to a flow process. A continuous flow setup could allow for precise control over catalyst loading, reaction temperature, and residence time, potentially leading to higher enantioselectivity and improved catalyst turnover.

Furthermore, flow chemistry facilitates multi-step, "telescoped" syntheses where the output of one reactor flows directly into the next, avoiding time-consuming workup and purification of intermediates. This approach is particularly valuable for synthesizing complex chiral building blocks from diethyl tartrate, streamlining the production process and minimizing waste.

Novel Catalyst Design and Optimization through Computational Methods

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and designing novel catalysts with enhanced activity and selectivity. In the context of diethyl tartrate, computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the structure and function of catalysts used in asymmetric synthesis.

The Sharpless epoxidation catalyst, formed in situ from titanium tetra(isopropoxide) and diethyl tartrate, is a prime example. wikipedia.orgwikipedia.org DFT studies have provided deep insights into this system. wayne.edunih.gov Key findings from computational modeling include:

Catalyst Structure: Calculations have shown that the active catalyst is a dimer, [Ti(DET)(O-i-Pr)2]2, and that this dimerization is thermodynamically highly favorable. This dimeric structure creates a specific chiral environment around the titanium center, which is crucial for enantioselectivity. wayne.edunih.gov

Reaction Mechanism: Computational models have detailed the energetics of the catalytic cycle, including the ligand exchange steps that form the "loaded" catalyst and the final oxygen transfer step to the allylic alcohol. These studies have shown that the activation energies for ligand exchange are much lower than the epoxidation barrier, ensuring an efficient catalytic cycle. wayne.edunih.gov

Origin of Enantioselectivity: By modeling the transition states for the epoxidation of various substrates, researchers can understand the subtle interactions that dictate which face of the double bond is oxidized. Factors such as the O-C-C=C dihedral angle of the substrate and interactions between the tartrate's carbonyl groups and the titanium atom have been identified as critical for high enantioselectivity. nih.gov

This detailed mechanistic understanding, enabled by computational methods, paves the way for the rational, in silico design of new generations of catalysts. By modifying the structure of the tartrate ligand or the metal center within the computational model, scientists can predict which changes will lead to improved performance, such as higher activity, broader substrate scope, or enhanced selectivity. This predictive power accelerates the catalyst development process, reducing the need for extensive experimental screening and leading to more efficient and tailored catalytic systems.

Q & A

Q. What are the standard synthetic routes for diethyl tartrate, and how can purity be optimized?

Diethyl tartrate is synthesized via esterification of L-(+)- or D-(−)-tartaric acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid). Key parameters include molar ratios (typically 1:2 for tartaric acid:ethanol), reflux temperature (70–80°C), and reaction duration (6–12 hours). Post-synthesis, purification involves vacuum distillation (boiling point: ~162°C at 19 mmHg) or recrystallization using non-polar solvents like hexane . Purity (>99%) is confirmed via gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy .

Q. How do physicochemical properties (e.g., dielectric constant, optical rotation) influence solvent selection in chiral applications?

Diethyl tartrate’s dielectric constant (ε = 4.5 at 20°C) indicates low polarity, making it suitable for non-aqueous asymmetric synthesis. Its optical rotation ([α]ᴅ = −9° neat) is critical for chiral discrimination in crystallization or catalysis. Solvent choice impacts enantioselective outcomes; for example, (2R,3R)-diethyl tartrate reduces metastable zone width for (R)-mandelic acid crystallization, enabling preferential nucleation .

Q. What analytical methods are recommended for characterizing diethyl tartrate enantiopurity?

Chiral high-performance liquid chromatography (HPLC) with a cellulose-based column or polarimetry are standard. Polarimetry quantifies enantiomeric excess (ee) via specific rotation comparisons to literature values (e.g., [α]ᴅ = −9° for (2S,3S)-(−)-diethyl tartrate). Nuclear Overhauser effect (NOE) NMR spectroscopy can resolve diastereomeric interactions in complex mixtures .

Advanced Research Questions

Q. How does diethyl tartrate enhance enantioselectivity in Sharpless asymmetric epoxidation?

As a chiral ligand, diethyl tartrate coordinates with titanium(IV) isopropoxide to form a stereoselective catalyst. The (2R,3R)-enantiomer induces epoxide ring formation below the reaction plane, favoring the (R,R)-epoxide. Enantioselectivity (>90% ee) arises from steric and electronic mismatches in the transition state, validated by density functional theory (DFT) calculations .

Q. What experimental design considerations are critical for resolving racemic mixtures using diethyl tartrate-mediated crystallization?

Metastable zone width (MZW) studies in (2R,3R)-diethyl tartrate reveal selective nucleation kinetics. For racemic mandelic acid, (R)-enantiomer nucleates preferentially due to lower MZW, enabling direct crystallization from racemic solutions. Key variables include cooling rate (<1°C/min), supersaturation ratios, and solvent-to-solute ratios .

Q. How do contradictory solubility data for diethyl tartrate in polar vs. non-polar solvents affect reaction scalability?

Discrepancies arise from solvent dielectric properties (e.g., ε = 4.5 in diethyl tartrate vs. ε = 7.9 in diethyl malonate). In polar solvents (e.g., ethyl lactate), solubility increases but reduces enantioselectivity. Phase diagrams and ternary solubility studies are recommended to optimize solvent blends for large-scale chiral separations .

Safety and Regulatory Considerations

Q. What toxicological data gaps exist for diethyl tartrate in food or pharmaceutical applications?

While generally recognized as safe (GRAS) for food extraction, the European Commission mandates 90-day rodent studies and in vivo hydrolysis data due to tartaric acid’s acceptable daily intake (ADI) of 100 mg/kg. Hydrolysis byproducts (e.g., ethanol, tartaric acid) require quantification via LC-MS in biological matrices .

Data Interpretation and Conflict Resolution

Q. How should researchers address conflicting reports on diethyl tartrate’s role in asymmetric catalysis?

Contradictions often stem from solvent purity or catalyst aging. For reproducibility, pre-dry solvents over molecular sieves, and monitor titanium-ligand complex stability via UV-Vis spectroscopy. Cross-validate results using alternative ligands (e.g., dialkyl tartramides) to isolate diethyl tartrate’s contribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.